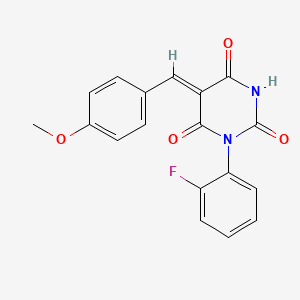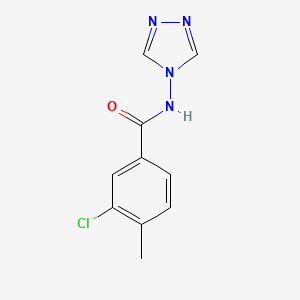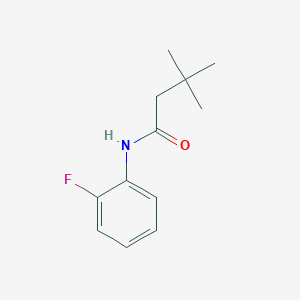
2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as W-13, this compound belongs to the class of isoquinoline derivatives and has been found to exhibit various biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone involves its ability to bind to the active site of CaMKII, PKC, and MLCK. This binding leads to the inhibition of their enzymatic activity, thereby affecting the downstream signaling pathways that are involved in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone are diverse and have been studied extensively. It has been found to exhibit anti-proliferative effects on cancer cells, anti-inflammatory effects in animal models of inflammation, and neuroprotective effects in animal models of neurodegeneration. Additionally, it has been found to affect calcium signaling, synaptic plasticity, and memory formation.
実験室実験の利点と制限
One of the major advantages of using 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its specificity towards CaMKII, PKC, and MLCK. This specificity allows for the targeted inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone. One potential direction is the development of more water-soluble analogs of this compound that can be used in aqueous solutions. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of various diseases such as cancer, inflammation, and neurodegeneration. Finally, the elucidation of the crystal structure of this compound in complex with its target enzymes could provide valuable insights into its mechanism of action and aid in the development of more potent inhibitors.
合成法
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with 3,4-dihydroisoquinoline in the presence of a catalytic amount of acetic acid. The resulting product is then treated with ethyl chloroacetate and sodium hydroxide to yield the final product, W-13.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes such as calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and myosin light chain kinase (MLCK). These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-20(17-8-4-5-9-18(17)21-14)19(23)13-22-11-10-15-6-2-3-7-16(15)12-22/h2-9,21H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINJSWOEWUQSKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)


![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)
![4-ethoxy-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5790577.png)

![4-chloro-N'-{[(cyclohexylamino)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5790579.png)




